REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1.[CH3:12][C:13]([CH2:15][C:16]([NH:18][C:19]1[C:24]([Cl:25])=[CH:23][CH:22]=[CH:21][CH:20]=1)=[O:17])=[O:14].ClCC(O)=O.[N:31]([O-])=O.[Na+].N>C(C(CCCC)C(O)=O)C>[CH3:12][C:13]([CH:15]([N:31]=[N:6][C:5]1[CH:7]=[CH:8][C:2]([Cl:1])=[CH:3][C:4]=1[N+:9]([O-:11])=[O:10])[C:16]([NH:18][C:19]1[C:24]([Cl:25])=[CH:23][CH:22]=[CH:21][CH:20]=1)=[O:17])=[O:14] |f:3.4|
|
Name
|
|
Quantity
|
8.62 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(N)C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
10.89 g
|
Type
|
reactant
|
Smiles
|
CC(=O)CC(=O)NC1=CC=CC=C1Cl
|
Name
|
|
Quantity
|
2.36 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)C(C(=O)O)CCCC
|
Name
|
|
Quantity
|
4.14 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)C(C(=O)O)CCCC
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
grinding pot
|
Type
|
ADDITION
|
Details
|
containing 200 g of 2-3 mm diameter glass beads
|
Type
|
CUSTOM
|
Details
|
reaches 26° C
|
Type
|
TEMPERATURE
|
Details
|
As pigment formation commences and the grinding viscosity increases
|
Type
|
CUSTOM
|
Details
|
A maximum temperature of 36° C. is obtained after 16 minutes
|
Duration
|
16 min
|
Type
|
CUSTOM
|
Details
|
the pigment product recovered
|
Type
|
WASH
|
Details
|
washing well with hot water at the filtration stage
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)C(C(=O)NC1=CC=CC=C1Cl)N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |